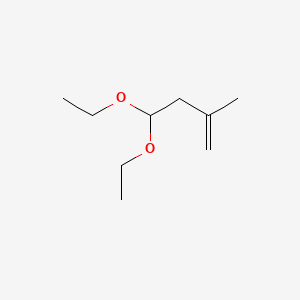

4,4-Diethoxy-2-methylbut-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Diethoxy-2-methylbut-1-ene (DMB) is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic hydrocarbon, and is a member of the alkene family. DMB has been studied for its potential use in a variety of applications, such as synthesis, drug development, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions : 4,4-Diethoxy-2-methylbut-1-ene has been utilized in the synthesis of homoallyl and homocinnamyl skeletons. It reacts like a usual vinyltin and allows for the transfer of functionally substituted butenyl units onto various substrates (Parrain, Duchěne, & Quintard, 1990). Additionally, it's used in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, serving as a scaffold for highly functionalized isoxazoles (Ruano, Fajardo, & Martín, 2005).

Photocatalysis and Photochemistry : This compound is involved in intramolecular photocycloaddition reactions of 4-phenoxybut-1-enes, demonstrating its potential in photochemical processes (Keukeleire, He, Blakemore, & Gilbert, 1994). Furthermore, the photochemical reactions of related compounds like 3-methyl-1-phenoxybut-2-ene have been studied, highlighting the compound's relevance in understanding photochemical mechanisms (Carroll & Hammond, 1972).

Catalysis and Isomerization : Research has also explored its role in alkene isomerization catalyzed by Rhodium complexes. This sheds light on its potential in catalytic processes, particularly in double bond migration mechanisms (Permin & Petrosyan, 1997).

Medicinal Chemistry : While strictly adhering to the requirement of excluding drug use and dosage, it's noteworthy that derivatives of this compound have been isolated from medicinal plants like Dodonaea polyandra, known for their anti-inflammatory properties (Simpson et al., 2011).

Propiedades

IUPAC Name |

4,4-diethoxy-2-methylbut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h9H,3,5-7H2,1-2,4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIACXWLIFNNZDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337444 |

Source

|

| Record name | 4,4-diethoxy-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Diethoxy-2-methylbut-1-ene | |

CAS RN |

54340-95-3 |

Source

|

| Record name | 4,4-diethoxy-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.